

Discovery and history of 4-Cyclopropoxybenzoic acid

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Compound of Interest

Compound Name: 4-Cyclopropoxybenzoic acid

Cat. No.: B155675

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4-Cyclopropoxybenzoic Acid: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on the specific discovery, detailed historical development, and extensive biological applications of **4-Cyclopropoxybenzoic acid** is limited. This guide provides a comprehensive overview based on available data from chemical suppliers and extrapolations from established chemical principles and related compounds.

Introduction

4-Cyclopropoxybenzoic acid is a substituted aromatic carboxylic acid. Benzoic acid and its derivatives are of significant interest in medicinal chemistry and materials science due to their versatile chemical functionalities. The introduction of a cyclopropoxy group at the para-position of the benzoic acid scaffold can influence its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This document aims to consolidate the available technical information on **4-Cyclopropoxybenzoic acid**.

Physicochemical Properties

The fundamental physicochemical properties of **4-Cyclopropoxybenzoic acid** are summarized below. This data is primarily sourced from chemical suppliers.

Property	Value	Source
CAS Number	62577-90-6	[1]
Molecular Formula	C ₁₀ H ₁₀ O ₃	[1]
Molecular Weight	178.18 g/mol	[1]
Appearance	Solid	[1]
Purity	≥95%	[1]
InChI	InChI=1S/C10H10O3/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9H,5-6H2,(H,11,12)	[1]
InChIKey	VUANULXCHKBPDD-UHFFFAOYSA-N	[1]

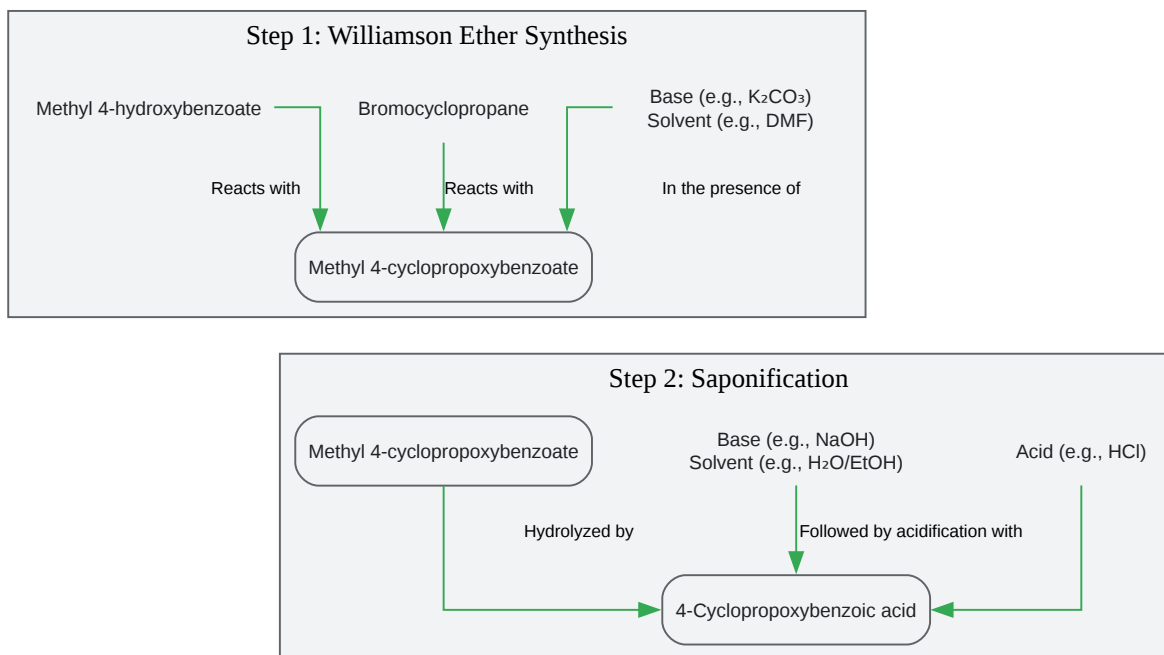
Synthesis of 4-Alkoxybenzoic Acids: A Representative Protocol

While a specific, detailed experimental protocol for the synthesis of **4-Cyclopropoxybenzoic acid** is not readily available in peer-reviewed literature, a plausible route can be derived from general methods for the preparation of 4-alkoxybenzoic acids. A common and effective method is the Williamson ether synthesis, starting from a p-hydroxybenzoate ester followed by hydrolysis.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

- **Etherification:** Reaction of a methyl or ethyl ester of 4-hydroxybenzoic acid with a cyclopropyl halide (e.g., bromocyclopropane) in the presence of a base.
- **Hydrolysis:** Saponification of the resulting ester to yield the carboxylic acid.



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Caption: Proposed two-step synthesis of **4-Cyclopropoxybenzoic acid**.

Representative Experimental Protocol

The following is a generalized experimental protocol based on established methods for the synthesis of similar 4-alkoxybenzoic acids.[2]

Step 1: Synthesis of Methyl 4-cyclopropoxybenzoate

- To a solution of methyl 4-hydroxybenzoate (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base such as anhydrous potassium carbonate (K_2CO_3 , 1.5-2 equivalents).
- Stir the mixture at room temperature for 30 minutes.

- Add bromocyclopropane (1.2-1.5 equivalents) to the reaction mixture.
- Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 4-cyclopropoxybenzoate.
- Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of **4-Cyclopropoxybenzoic acid**

- Dissolve the purified methyl 4-cyclopropoxybenzoate (1 equivalent) in a mixture of ethanol and water.
- Add an excess of a base such as sodium hydroxide (NaOH, 2-3 equivalents).
- Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).
- Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
- Acidify the aqueous layer to a pH of 2-3 with a dilute acid such as hydrochloric acid (HCl).
- Collect the precipitated solid by vacuum filtration.
- Wash the solid with cold water and dry under vacuum to yield **4-Cyclopropoxybenzoic acid**.

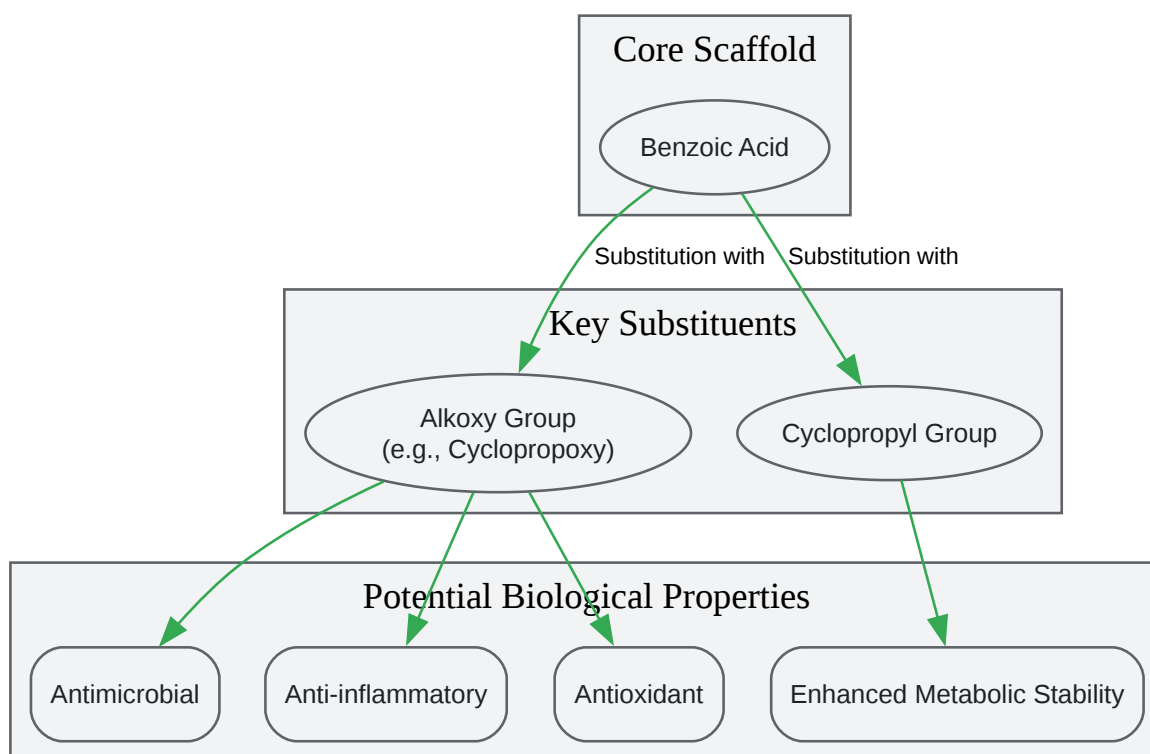
- The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Biological Activities and Applications

While there is no specific literature detailing the biological activities of **4-Cyclopropoxybenzoic acid**, the activities of other alkoxy and cyclopropyl-substituted benzoic acids can provide insights into its potential applications.

Alkoxy-substituted benzoic acids are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[3] The nature and position of the alkoxy group can significantly influence these activities. For instance, some alkoxybenzoic acids have been investigated for their potential as liquid crystal components.

The cyclopropyl moiety is often incorporated into drug candidates to enhance metabolic stability and improve binding affinity to biological targets. Benzoic acid derivatives containing a cyclopropyl group have been explored in various therapeutic areas.



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Caption: Conceptual relationship of the **4-Cyclopropoxybenzoic acid** scaffold to potential biological activities.

Conclusion

4-Cyclopropoxybenzoic acid is a chemical entity with limited characterization in the public domain. Based on its structure, it can be synthesized through standard organic chemistry methodologies. Its potential for biological activity, inferred from related compounds, suggests it could be a molecule of interest for further investigation in drug discovery and materials science. This guide provides a foundational understanding based on the currently available data and established chemical principles, highlighting the need for further empirical research to fully elucidate the properties and potential applications of this compound.

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